环(苯丙氨酸-羟脯氨酸)

描述

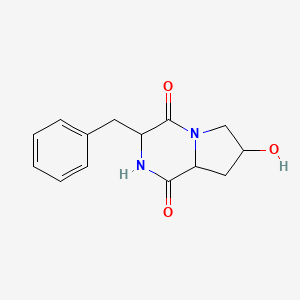

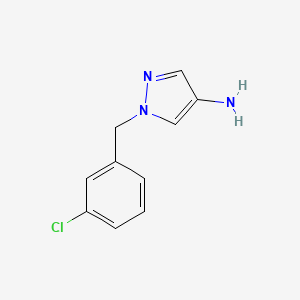

Cyclo(Phe-Hpro) is a cyclic peptide that has been studied extensively for its potential applications in scientific research. It is a cyclic peptide composed of the amino acids phenylalanine and histidine, and is formed through a cyclization reaction. Cyclo(Phe-Hpro) has been used in a variety of research applications, including its use as a molecular scaffold for drug design, as a tool for studying protein-protein interactions, and as a therapeutic agent for treating certain diseases. In

科学研究应用

抗菌和生物医学应用

超分子聚合物和抗菌凝胶

环(苯丙氨酸-羟脯氨酸)类似物(如环(亮氨酸-苯丙氨酸))因其自组装成超分子聚合物的特性而受到研究。这些聚合物可用于制造抗菌凝胶涂层,鉴于抗菌素耐药性 (AMR) 不断增加,这具有特别重要的意义。环(苯丙氨酸-羟脯氨酸)类似物显示出良好的细胞相容性和温和的抗菌活性,表明具有生物医学涂层潜力 (Rosetti 等人,2022 年)。

抑制毒力因子

与环(苯丙氨酸-羟脯氨酸)密切相关的环(苯丙氨酸-脯氨酸)已被发现可以抑制霍乱弧菌中霍乱毒素和毒素共调菌毛的产生。这表明在对抗细菌感染方面具有潜在应用 (Bina & Bina,2010 年)。

植物生长和农业用途

- 植物生长调节剂:从青霉菌中分离出一种衍生物环(L-色氨酸基-L-苯丙氨酰基),发现它可以调节各种植物的生长。这表明在农业中具有潜在应用 (Kimura 等人,1996 年)。

癌症研究

- 诱导癌细胞凋亡:环(苯丙氨酸-脯氨酸)已被证明可以通过 caspase 级联反应诱导 HT-29 结肠癌细胞凋亡,表明其在癌症治疗中的潜力 (Brauns 等人,2005 年)。

其他应用

拓扑异构酶抑制

另一种衍生物环(L-脯氨酰-L-苯丙氨酰)已被发现可以抑制 DNA 拓扑异构酶 I 活性,这与新型抗癌剂的开发相关 (Rhee,2002 年)。

食品中的感官活性

在食品工业中,某些二酮哌嗪类(包括与环(苯丙氨酸-羟脯氨酸)结构相关的二酮哌嗪类)已在烘焙咖啡和可可中被发现,影响风味和味觉 (Ginz & Engelhardt,2001 年)。

作用机制

Target of Action

Cyclo(Phe-Hpro), also known as cFP, is a secondary metabolite produced by certain bacteria, including Vibrio species . It plays dual roles as a signaling molecule and a virulence factor .

Mode of Action

The exact mode of action of cFP is still under investigation. It has been observed that cfp can pass through biological membranes by simple diffusion . This suggests that cFP interacts with its targets in a concentration-dependent manner .

Biochemical Pathways

The compound’s ability to inhibit the nuclear translocation of nfκb suggests that it may interfere with the nfκb signaling pathway . This pathway plays a crucial role in regulating the immune response to infection.

Result of Action

The result of cFP’s action is a suppression of the immune response, achieved by inhibiting the nuclear translocation of NFκB . This makes cFP a potential virulence factor, helping the bacteria that produce it to evade the host’s immune system .

Action Environment

The action of cFP is influenced by the environment in which it is present. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the concentration gradient across the membrane . .

未来方向

生化分析

Biochemical Properties

Cyclo(Phe-Hpro) plays dual roles as a signaling molecule and a virulence factor . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions is complex and varies depending on the specific biomolecule involved .

Cellular Effects

Cyclo(Phe-Hpro) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit cytotoxic activity against HCT-116 cells .

Molecular Mechanism

At the molecular level, Cyclo(Phe-Hpro) exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific context and the biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Phe-Hpro) can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cyclo(Phe-Hpro) can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cyclo(Phe-Hpro) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Cyclo(Phe-Hpro) is transported and distributed within cells and tissues through passive transport . It does not require energy for transportation across biological membranes, and does not need membrane machinery to cross membranes .

Subcellular Localization

The subcellular localization of Cyclo(Phe-Hpro) and its effects on activity or function are complex and depend on the specific cellular context

属性

IUPAC Name |

3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)

![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione](/img/structure/B3033224.png)